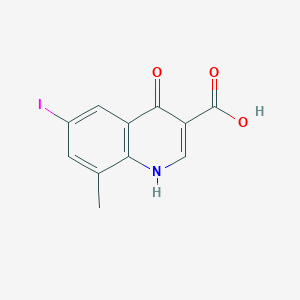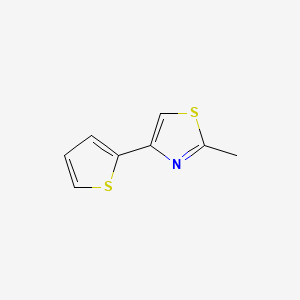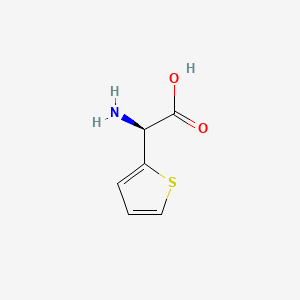
4-(1H-Benzoimidazol-2-ylméthyl)-phénylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le noyau benzimidazole de ce composé est un pharmacophore important dans la découverte de médicaments, servant souvent de bioisostère aux nucléotides naturels . Sa capacité à interagir avec les protéines et les enzymes a conduit à son utilisation extensive comme échafaudage médicamenteux, en particulier dans le développement de composés ayant des activités antivirales, antitumorales, antihypertensives et inhibitrices de la pompe à protons .
Applications antivirales
Divers dérivés de 2-phénylbenzimidazole, qui partagent une structure de base avec notre composé d'intérêt, ont démontré leur efficacité contre une gamme de virus, notamment le VIH, le VHC, le CMV et le HSV-1 . Cela suggère des applications potentielles de la 4-(1H-Benzoimidazol-2-ylméthyl)-phénylamine dans le développement de nouvelles thérapies antivirales.
Recherche anticancéreuse
Les dérivés du benzimidazole sont connus pour leurs propriétés antitumorales. La flexibilité structurale du composé lui permet d'être utilisé comme échafaudage pour créer de nouvelles molécules ayant des activités anticancéreuses potentielles, car il peut interagir avec diverses cibles biologiques impliquées dans la progression du cancer .
Activité antimicrobienne
Le potentiel antimicrobien des composés du benzimidazole a été exploré, certains dérivés présentant une activité contre des bactéries telles que S. epidermidis, S. aureus et des champignons comme C. albicans . Cela indique que notre composé pourrait être un candidat pour le développement de nouveaux agents antimicrobiens.
Inhibition enzymatique
Les dérivés du benzimidazole ont été identifiés comme des inhibiteurs enzymatiques efficaces. Ils peuvent être conçus pour cibler des enzymes spécifiques, ce qui pourrait conduire au développement de traitements pour les maladies où la régulation enzymatique est une stratégie thérapeutique .
Recherche en protéomique
Ce composé est utilisé comme produit spécialisé dans la recherche en protéomique, où il peut servir de référence ou de réactif dans l'étude des protéines et de leurs interactions . Son rôle dans ce domaine est crucial pour faire progresser notre compréhension de la protéomique.
Chimie de coordination
La capacité du composé à donner des atomes d'azote et de soufre en fait un ligand polyvalent en chimie de coordination. Il peut former des complexes avec divers métaux, qui peuvent être utilisés en catalyse, en science des matériaux et dans d'autres applications biologiques .
Chimie synthétique
En tant que brique de base en chimie synthétique, la this compound peut être utilisée pour synthétiser une large gamme de composés contenant du benzimidazole. Ces composés sont essentiels à la création de molécules fonctionnelles utilisées dans des applications courantes, des matériaux aux produits pharmaceutiques .
Mécanisme D'action
Target of Action
The primary target of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is Trypsin-1 , a serine protease found in humans . Trypsin-1 plays a crucial role in the digestion of proteins in the digestive system. It also has other roles in various biological processes, including inflammation and cell signaling .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, making them a valuable scaffold in medicinal chemistry . The compound may bind to the active site of Trypsin-1, inhibiting its proteolytic activity .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYWRFRQUUYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296599 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99206-51-6 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)











